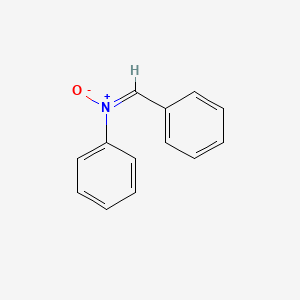

N,1-diphenylmethanimine oxide

Description

Properties

IUPAC Name |

N,1-diphenylmethanimine oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAUJQWDPKRESH-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=[N+](\C2=CC=CC=C2)/[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imine Formation

The initial step involves condensation of benzaldehyde (1a) with aniline (1b) to form N,1-diphenylmethanimine (2). This reaction is typically conducted in methanol or ethanol under reflux conditions. The general reaction is:

Procedure :

Oxidation to Nitrone Oxide

The imine intermediate is subsequently oxidized using hydrogen peroxide (H₂O₂) or peracids (e.g., meta-chloroperbenzoic acid, mCPBA) in dichloromethane (DCM) or tetrahydrofuran (THF).

Procedure :

Industrial-Scale Production

Industrial synthesis optimizes the condensation-oxidation sequence using continuous flow reactors. Key advantages include improved heat transfer and reduced reaction times.

Conditions :

-

Catalyst : Titanium silicate (TS-1) enhances oxidation efficiency.

-

Temperature : 50–60°C for condensation; 25–30°C for oxidation.

-

Purification : Distillation under reduced pressure (0.1 bar, 120°C).

Direct Synthesis from N-Phenylhydroxylamine and Benzaldehyde

This one-pot method bypasses the imine intermediate by reacting benzaldehyde with N-phenylhydroxylamine (3) in the presence of a base.

Procedure :

-

N-Phenylhydroxylamine (5 mmol) and sodium hydride (1.25 mmol) are suspended in 15 mL of dry THF.

-

Benzaldehyde (5 mmol) is added dropwise at 0°C.

-

The mixture is stirred at room temperature for 6 hours.

-

The product is extracted with ethyl acetate and purified via flash chromatography.

Advantages :

-

Eliminates the need for separate oxidation steps.

-

Higher atom economy compared to the condensation-oxidation route.

Comparative Analysis of Synthetic Methods

Key Observations :

-

The direct synthesis method offers superior yields and shorter reaction times but requires anhydrous conditions and expensive bases like NaH.

-

Industrial processes favor the condensation-oxidation approach due to compatibility with continuous manufacturing.

Mechanistic Insights

Condensation-Oxidation Mechanism

-

Imine Formation : Benzaldehyde and aniline undergo nucleophilic addition to form a hemiaminal, which dehydrates to the imine.

-

Oxidation : The imine’s C=N bond reacts with H₂O₂ via a radical pathway, forming the nitrone oxide.

\text{RCH=NH} + \text{H}2\text{O}2 \rightarrow \text{RC(=N^+–O^-)H} + \text{H}_2\text{O} \quad

Chemical Reactions Analysis

Types of Reactions: N,1-Diphenylmethanimine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The nitrone group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N,1-Diphenylmethanimine oxide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,1-diphenylmethanimine oxide involves its interaction with molecular targets through its nitrone group. The compound can undergo cycloaddition reactions with various substrates, leading to the formation of cyclic products. These reactions are facilitated by the electron-rich nature of the nitrone group, which allows it to act as a nucleophile or electrophile depending on the reaction conditions .

Comparison with Similar Compounds

N,1-Diphenylmethanimine oxide belongs to a broader class of imine oxides and nitrones. Below is a systematic comparison with structurally and functionally related compounds:

Structural Analogues with Aromatic Substituents

Derivatives of this compound with substituted aryl groups exhibit distinct physicochemical properties:

Trends :

- Electronic effects: Electron-withdrawing groups (e.g., –NO₂, –Br) increase melting points due to enhanced dipole interactions .

- Steric effects : Bulky substituents (e.g., 3,5-di-tert-butylphenyl) reduce reaction yields (e.g., 36% for furan derivatives) due to steric hindrance .

- Chromatographic behavior : Similar Rf values (0.4–0.5) suggest comparable polarities across derivatives .

Comparison with Nitrones and Simple Imine Oxides

- N-Methyl-1,1-diphenylmethanimine oxide : A simpler analog with a methyl group replacing one phenyl moiety. Exhibits a lower melting point (pale yellow solid, m.p. unreported) and distinct ¹H NMR shifts (δ 3.7 ppm for CH₃) .

- Methanamine, N-(phenylmethylene)-, N-oxide: A minimal nitrone structure (C₈H₉NO). Lacks aryl diversity but shares the imine oxide core, with IR absorption at ~1590 cm⁻¹ (C=N⁺–O⁻) .

Q & A

Basic: What are the established synthetic protocols for N,1-diphenylmethanimine oxide, and how is its structural integrity validated?

Answer:

This compound is synthesized via 1,3-dipolar cycloaddition reactions. For example, the (Z)-isomer is obtained in 89% yield by reacting nitrile oxides with dipolarophiles under mild conditions, producing a yellow solid with a melting point of 99–100°C . Structural validation employs:

- IR spectroscopy : Peaks at 1546 cm⁻¹ (C=N stretch) and 1068 cm⁻¹ (N–O stretch).

- NMR : Distinct imine proton signals at δ 7.92 ppm (¹H) and aromatic carbons at δ 149.3 ppm (¹³C) . Derivatives like (E)-isomers with halogen substituents (e.g., 4-fluorophenyl, 4-bromophenyl) are synthesized via catalyst-free domino reactions, yielding 63–80% .

Basic: Which spectroscopic methods are critical for characterizing this compound derivatives, and what key data should researchers prioritize?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Aromatic protons (δ 7.0–8.5 ppm) and imine carbons (δ ~145–150 ppm) confirm regiochemistry. For example, in (E)-derivatives, the imine proton appears as a singlet at δ 7.92 ppm , while substituent effects shift signals (e.g., δ 9.37 ppm for fluorophenyl derivatives) .

- HRMS : Validates molecular formulas (e.g., m/z 541.1917 for C₃₅H₂₆FN₂O₃⁺ ).

- IR : Confirms functional groups (e.g., C=N and N–O stretches).

- Melting points : Serve as purity indicators (e.g., 140–141°C for fluorophenyl derivatives ).

Advanced: How do electronic and steric effects of substituents influence reaction yields in domino reactions involving this compound?

Answer:

Substituents impact yields via electronic and steric modulation. For example:

- Electron-withdrawing groups (e.g., 4-nitrophenyl) reduce yields due to destabilization of transition states.

- Halogens : Fluorine (80% yield) enhances reactivity via inductive effects, while bulkier bromine (63% yield) introduces steric hindrance .

- Aromatic substituents : Derivatives with simple phenyl groups achieve higher yields (70–89%) compared to heteroaromatic substituents (e.g., furan, 36%) .

Methodological Insight : Optimize substituent choice using Hammett parameters (σ⁺) to balance electronic and steric effects.

Advanced: How can researchers resolve discrepancies in NMR data for structurally complex derivatives of this compound?

Answer:

Discrepancies arise from:

- Diastereomerism : (E)- vs. (Z)-isomers show distinct splitting patterns (e.g., imine proton multiplicity ).

- Dynamic effects : Conformational flexibility in indeno-isoxazole derivatives causes signal broadening (e.g., δ 6.06 ppm for NH protons ).

Resolution Strategies : - Use VT-NMR (variable temperature) to identify dynamic equilibria.

- Compare 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., aromatic regions in δ 7.0–8.5 ppm ).

- Cross-validate with X-ray crystallography for absolute configuration .

Advanced: What mechanistic insights explain the role of this compound in cobalt-catalyzed C–H functionalization?

Answer:

In cobalt-catalyzed systems, This compound acts as a directing group via:

- Chelation-assisted C–H activation : The imine nitrogen coordinates to cobalt, enabling regioselective activation of adjacent C–H bonds .

- Redox-neutral pathways : Cobalt(III) intermediates facilitate cyclization without external oxidants, as seen in indeno-isoxazole syntheses .

Experimental Validation : - Isotopic labeling (e.g., D₂O) confirms H/D exchange at activated positions.

- Kinetic studies show rate dependence on cobalt catalyst loading (5 mol% Pd(PPh₃)₄ in related systems ).

Advanced: How can researchers optimize solvent systems and reaction conditions for scalable synthesis of this compound derivatives?

Answer:

Key Parameters :

- Solvent polarity : Use EtOAc/petroleum ether (1:3) for optimal Rf values (0.4–0.5) and crystallization .

- Catalyst-free conditions : Domino reactions proceed efficiently at room temperature, avoiding metal contamination .

- Scale-up considerations : Maintain stoichiometric ratios (e.g., 1.2 equiv. ynones) and monitor exotherms in bulk reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.